molecular formula C13H7BrO2S B2433185 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one CAS No. 39730-46-6

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one

Cat. No.: B2433185
CAS No.: 39730-46-6
M. Wt: 307.16
InChI Key: DFZPACGNTUDSSQ-UHFFFAOYSA-N
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Description

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is a heterocyclic compound that features a chromenone core substituted with a bromine atom at the 6-position and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative of thiophene and a brominated chromenone under palladium catalysis . The reaction conditions generally include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The chromenone core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The thiophene ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted chromenone derivative.

Scientific Research Applications

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one in biological systems involves its interaction with specific molecular targets. The bromine and thiophene substituents can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The chromenone core can interact with nucleic acids or other biomolecules, influencing cellular processes such as apoptosis or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)-4H-chromen-4-one: Lacks the bromine substituent, which may result in different reactivity and biological activity.

    6-chloro-2-(thiophen-2-yl)-4H-chromen-4-one: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.

    6-bromo-2-(furan-2-yl)-4H-chromen-4-one: Replacement of the thiophene ring with a furan ring can affect the compound’s stability and interactions with biological targets.

Uniqueness

6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one is unique due to the presence of both bromine and thiophene substituents, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts.

Properties

IUPAC Name

6-bromo-2-thiophen-2-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZPACGNTUDSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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